molecular formula C12H15NO3 B14002020 2-Methoxy-4-(pyrrolidin-1-yl)benzoic acid

2-Methoxy-4-(pyrrolidin-1-yl)benzoic acid

Cat. No.: B14002020
M. Wt: 221.25 g/mol
InChI Key: NHLPOVNTIKXHCR-UHFFFAOYSA-N
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Description

2-Methoxy-4-(pyrrolidin-1-yl)benzoic acid is a compound that features a methoxy group and a pyrrolidine ring attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-methoxybenzoic acid and pyrrolidine.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or dichloromethane. A catalyst, such as a strong acid (e.g., hydrochloric acid), is often used to facilitate the reaction.

    Procedure: The 2-methoxybenzoic acid is first activated by converting it into an acyl chloride using thionyl chloride. The resulting acyl chloride is then reacted with pyrrolidine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(pyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The benzoic acid moiety can be reduced to form a benzyl alcohol derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-carboxy-4-(pyrrolidin-1-yl)benzoic acid.

    Reduction: Formation of 2-methoxy-4-(pyrrolidin-1-yl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-(pyrrolidin-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(pyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors or enzymes, modulating their activity. The methoxy group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The benzoic acid moiety can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)benzoic acid: Lacks the methoxy group, which may affect its solubility and reactivity.

    2-Methoxybenzoic acid: Lacks the pyrrolidine ring, which may reduce its biological activity.

    4-(Pyrrolidin-1-yl)benzonitrile: Contains a nitrile group instead of a carboxylic acid, which may alter its chemical properties and applications.

Uniqueness

2-Methoxy-4-(pyrrolidin-1-yl)benzoic acid is unique due to the presence of both the methoxy group and the pyrrolidine ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications and interactions with various molecular targets.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2-methoxy-4-pyrrolidin-1-ylbenzoic acid

InChI

InChI=1S/C12H15NO3/c1-16-11-8-9(13-6-2-3-7-13)4-5-10(11)12(14)15/h4-5,8H,2-3,6-7H2,1H3,(H,14,15)

InChI Key

NHLPOVNTIKXHCR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCCC2)C(=O)O

Origin of Product

United States

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